molecular formula C17H19NO3S B224781 [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline

Cat. No.: B224781
M. Wt: 317.4 g/mol
InChI Key: CEAHFHGLWYSNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, dimethyl groups, and a benzenesulfonyl group attached to a dihydroindole core. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline typically involves multiple steps, starting with the preparation of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride. This intermediate is then reacted with 2,3-dihydro-1H-indole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions that may involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.

    Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects. Detailed studies on its binding affinity, selectivity, and overall pharmacodynamics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2,3-dimethylbenzenesulfonyl chloride: This compound is a key intermediate in the synthesis of [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline.

    2,3-dihydro-1H-indole: The core structure of the final compound, which can undergo various modifications to yield different derivatives.

Uniqueness

This compound stands out due to its combination of functional groups, which impart unique chemical properties Its ability to participate in diverse chemical reactions and its potential applications in multiple fields make it a compound of significant interest

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C17H19NO3S/c1-12-13(2)17(9-8-16(12)21-3)22(19,20)18-11-10-14-6-4-5-7-15(14)18/h4-9H,10-11H2,1-3H3

InChI Key

CEAHFHGLWYSNQM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC

Origin of Product

United States

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